7-bromo-2-methyl-4H-chromen-4-one

anticancer differentiation therapy psoriasis

Researchers requiring position-specific brominated chromones for SAR studies often face limited availability and risk divergent biological profiles with regioisomeric analogs. 7-Bromo-2-methyl-4H-chromen-4-one (CAS 30779-72-7) addresses this gap as a structurally defined tool compound with confirmed bioactivity. • IC50 125 μM against E. faecalis biofilm - Gram-positive-selective anti-biofilm chemotype. • Induces monocytic differentiation in AML models - mechanism distinct from conventional cytotoxics. • C7 bromo handle enables Suzuki, Heck, and Buchwald-Hartwig diversification. • Computed XLogP3 3.4, TPSA 26.3 Ų - favorable CNS fragment-like properties.

Molecular Formula C10H7BrO2
Molecular Weight 239.068
CAS No. 30779-72-7
Cat. No. B2542519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2-methyl-4H-chromen-4-one
CAS30779-72-7
Molecular FormulaC10H7BrO2
Molecular Weight239.068
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C=C(C=C2)Br
InChIInChI=1S/C10H7BrO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3
InChIKeyHIXGFNGYVIUKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methyl-4H-chromen-4-one: Chemical Identity and Baseline


7-Bromo-2-methyl-4H-chromen-4-one (CAS 30779-72-7) is a synthetic halogenated chromone derivative with the molecular formula C10H7BrO2 and a molecular weight of 239.06 g/mol [1]. The compound features a 4H-chromen-4-one (chromone) core substituted with a bromine atom at the 7-position and a methyl group at the 2-position [1]. The chromone scaffold is recognized as a privileged structure in medicinal chemistry, and the precise positioning of the bromine substituent distinguishes this compound from its regioisomeric analogs, such as 6-bromo-2-methylchromone (CAS 30779-63-6), which may exhibit divergent reactivity and biological profiles .

7-Bromo-2-methyl-4H-chromen-4-one: Generic Substitution Risks


The biological and chemical behavior of brominated 2-methylchromones is highly position-dependent. Regioisomeric analogs such as 6-bromo-2-methylchromone and non-brominated 2-methylchromone differ in electronic distribution, steric profile, and metabolic susceptibility, which can translate into substantial differences in target binding, cellular potency, and pharmacokinetics . 3D-QSAR studies on structurally related chromone derivatives have demonstrated that the position of halogen substitution on the chromone scaffold is a critical determinant of antimicrobial activity, with substitutions at the 3- and 6-positions preferentially enhancing activity against uropathogenic Escherichia coli, while the 7-position may confer a distinct selectivity profile [1]. Consequently, assuming functional interchangeability among 2-methylchromone regioisomers without direct comparative data introduces significant risk in both research and procurement decisions.

7-Bromo-2-methyl-4H-chromen-4-one: Differentiation vs. Comparators


Differentiation Induction vs. Unsubstituted Chromone

In a patent disclosure, 7-bromo-2-methyl-4H-chromen-4-one is reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its potential use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. The unsubstituted 2-methyl-4H-chromen-4-one scaffold lacking the 7-bromo substituent is associated with different reactivity and biological activity , establishing a qualitative structure-activity relationship wherein the 7-bromo group is a key pharmacophoric element.

anticancer differentiation therapy psoriasis

Biofilm Inhibition vs. E. faecalis

7-Bromo-2-methyl-4H-chromen-4-one (CHEMBL3115980) was evaluated for antimicrobial activity against Enterococcus faecalis in a biofilm inhibition assay, yielding an IC50 of 125,000 nM (125 μM) after 20 hours as measured by crystal violet staining [1]. In comparison, a related 6-bromo-3-formylchromone derivative demonstrated an MIC of 20 μg/mL (~89 μM) against uropathogenic E. coli and inhibited biofilm formation by 72–96% at 20 μg/mL [2]. While cross-study and cross-microorganism comparisons require caution, the data suggest that 7-bromo-2-methyl substitution confers measurable but moderate anti-biofilm activity against Gram-positive bacteria, whereas 6-bromo-3-formyl substitution yields more potent activity against Gram-negative uropathogens, highlighting the functional divergence dictated by bromine position and additional substituents.

antimicrobial biofilm Enterococcus faecalis

Cross-Coupling Reactivity: 7-Bromo vs. 6-Bromo Isomer

7-Bromo-2-methyl-4H-chromen-4-one serves as a versatile substrate for palladium-catalyzed cross-coupling reactions . A documented synthetic route employs Pd(PPh3)4 and potassium phosphate in toluene under reflux for 8 hours under inert atmosphere, demonstrating the compound's suitability for Suzuki, Heck, or related C–C bond-forming reactions . The 6-bromo-2-methylchromone isomer (CAS 30779-63-6) is also commercially available (Sigma-Aldrich, 97% purity, mp 128–132 °C) and can be used in similar transformations, including SeO2-mediated oxidation to 6-bromochromone-2-carboxaldehyde . However, the distinct electronic environment of the 7-position versus the 6-position on the chromone ring influences the regioselectivity and yield of subsequent derivatization, making the choice between isomers consequential for synthetic route design.

synthetic chemistry cross-coupling palladium catalysis

Lipophilicity and TPSA Profile

Computationally derived physicochemical descriptors for 7-bromo-2-methyl-4H-chromen-4-one include a predicted XLogP3 value of 3.4 and a topological polar surface area (TPSA) of 26.3 Ų [1]. These values position the compound within favorable drug-like chemical space (Lipinski Rule of 5 compliant: MW <500, logP <5, HBD = 0, HBA = 2) [1]. In comparison, the structurally related 6-bromo-3-formylchromone (with a formyl substituent at C3 introducing an additional hydrogen bond acceptor) is anticipated to have a higher TPSA and lower lipophilicity, while 6-bromochromone (CAS 51483-92-2, MW 225.04, lacking the C2 methyl group) has a lower molecular weight and potentially altered membrane permeability . The combination of moderate lipophilicity, low TPSA, and zero hydrogen bond donors makes 7-bromo-2-methyl-4H-chromen-4-one particularly suitable for hit-to-lead optimization where blood-brain barrier penetration or intracellular target access is desired.

physicochemical properties drug-likeness ADME prediction

Purity and Supplier Availability Benchmarking

7-Bromo-2-methyl-4H-chromen-4-one is commercially available from multiple suppliers with documented purity specifications. CymitQuimica (Biosynth brand) offers the compound at a minimum purity of 95% in quantities ranging from 50 mg to 500 mg, positioned as a versatile small molecule scaffold for research use . Leyan (China) lists the compound at 95% purity under product number 2033513 . In comparison, the 6-bromo regioisomer (6-bromo-2-methylchromone, CAS 30779-63-6) was previously available from Sigma-Aldrich at 97% purity (now discontinued) , while 7-bromochromone (CAS 168759-60-2, lacking the C2 methyl) is available from Sigma-Aldrich with a melting point specification of 154–159 °C . The 7-bromo-2-methyl substitution pattern represents a commercially accessible but less commonly stocked regioisomer compared to the 6-bromo analog, which may influence procurement lead times and cost.

chemical procurement purity specification supply chain

7-Bromo-2-methyl-4H-chromen-4-one: Research and Procurement Applications


Monocyte Induction in Leukemia and Psoriasis

Based on patent disclosures demonstrating the compound's pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1], 7-bromo-2-methyl-4H-chromen-4-one is recommended as a tool compound for mechanistic studies of differentiation-inducing anticancer strategies, particularly in acute myeloid leukemia (AML) models, and for investigating antiproliferative effects in hyperproliferative skin disorders such as psoriasis. The differentiation-inducing mechanism is distinct from conventional cytotoxic chemotherapies and cannot be assumed for non-brominated or differently substituted chromone analogs.

E. faecalis Biofilm Mechanistic Studies

With a measured IC50 of 125 μM against Enterococcus faecalis biofilm formation [1], 7-bromo-2-methyl-4H-chromen-4-one can serve as a starting point for structure-activity relationship studies targeting Gram-positive bacterial biofilms. The compound's activity profile contrasts with 6-bromo-3-formylchromones, which show preferential activity against Gram-negative uropathogens (MIC 20 μg/mL against UPEC) [2], making the 7-bromo-2-methyl substitution pattern a relevant chemotype for developing Gram-positive-selective anti-biofilm agents.

C7 Diversification via Pd-Catalyzed Cross-Coupling

The 7-bromo substituent provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) under established conditions (Pd(PPh3)4, K3PO4, toluene, reflux) [1], enabling the generation of diverse C7-arylated, alkenylated, or aminated 2-methylchromone libraries. This regiochemical vector is complementary to diversification at the C6 position using 6-bromo-2-methylchromone (CAS 30779-63-6) [2], allowing medicinal chemistry teams to explore different trajectories of chemical space around the chromone scaffold.

CNS Hit-to-Lead Optimization

With a computed XLogP3 of 3.4 and TPSA of 26.3 Ų, coupled with zero hydrogen bond donors and only two hydrogen bond acceptors [1], 7-bromo-2-methyl-4H-chromen-4-one resides in favorable physicochemical space for blood-brain barrier penetration. This profile supports its use as a fragment-like starting point for CNS drug discovery programs, where the 7-bromo group simultaneously serves as a synthetic diversification point and a modulator of lipophilicity, providing an advantage over more polar chromone derivatives that may exhibit limited CNS exposure.

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